molecular formula C14H19N3O2 B7034692 N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide

Cat. No.: B7034692
M. Wt: 261.32 g/mol
InChI Key: HARWWVXIXGIXJV-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is a synthetic organic compound featuring a unique combination of an oxazole ring and a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and pyrrole moieties in its structure suggests it may exhibit diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-12-11(9-19-15-12)8-17(4)14(18)13-10(2)6-7-16(13)3/h6-7,9H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWWVXIXGIXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1CN(C)C(=O)C2=C(C=CN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-haloketone with a nitrile. For instance, 3-ethyl-4-bromo-2-butanone can react with acetonitrile under basic conditions to form 3-ethyl-1,2-oxazole.

    Attachment of the Oxazole to the Pyrrole: The oxazole derivative can then be reacted with a pyrrole derivative. For example, 3-ethyl-1,2-oxazole can be alkylated with N,1,3-trimethylpyrrole-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties due to the presence of the oxazole ring, which is known for such activities .

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The combination of oxazole and pyrrole rings may enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.

Mechanism of Action

The mechanism by which N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
  • N-[(3-ethyl-1,2-thiazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide

Uniqueness

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is unique due to the specific substitution pattern on the oxazole ring and the presence of the pyrrole carboxamide group. This combination may confer distinct chemical reactivity and biological activity compared to its analogs.

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